2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Secure 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS 1798027-44-7) for advanced research. Its unique 2-difluoromethylthio substituent offers distinct physicochemical properties for fluorine-scanning SAR and membrane penetration studies. A differentiated scaffold for next-gen anti-inflammatory agent development, aligned with patent WO2009017818A1. Request custom quote and secure this critical tool.

Molecular Formula C18H19F2NOS2
Molecular Weight 367.47
CAS No. 1798027-44-7
Cat. No. B2900063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
CAS1798027-44-7
Molecular FormulaC18H19F2NOS2
Molecular Weight367.47
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=CS3
InChIInChI=1S/C18H19F2NOS2/c19-17(20)24-14-7-2-1-6-13(14)16(22)21-12-18(9-3-4-10-18)15-8-5-11-23-15/h1-2,5-8,11,17H,3-4,9-10,12H2,(H,21,22)
InChIKeyVGHUHXSTZJWNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS 1798027-44-7): Structural Identity and Core Properties for Scientific Procurement


2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS 1798027-44-7) is a synthetic, small-molecule benzamide derivative with a molecular weight of 367.5 g/mol and the molecular formula C18H19F2NOS2 [1]. Its structure features a 2-(difluoromethylthio) substituent on the benzamide ring and an N-((1-(thiophen-2-yl)cyclopentyl)methyl) moiety. This compound is part of a broader class of benzamide derivatives explored in inflammation and immune-related therapeutic areas [2]. The difluoromethylthio (-SCF2H) group is a notable structural feature due to its potential to modulate physicochemical and pharmacokinetic properties, a characteristic leveraged in medicinal chemistry [3].

Why 2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide Cannot Be Substituted by Common Analogs


The specific combination of the 2-difluoromethylthio group and the thiophenyl-cyclopentylmethyl substituent in this compound creates a unique structural and electronic profile that is not replicated by common analogs. Simple substitution with a methylthio group (e.g., 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide) removes the fluorine atoms, which are known to significantly alter lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. Similarly, analogs like TAK-659, while sharing the cyclopentyl-thiophene core, possess a 3-fluoro-4-methoxy substitution pattern that targets kinases, a completely different biological mechanism . The presence of the difluoromethylthio group is critical for the compound's intended physicochemical behavior and potential biological target engagement, making generic substitution scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide


Structural Differentiation: Difluoromethylthio vs. Methylthio Substitution

The target compound contains a 2-SCF2H moiety, whereas the closest commercially available analog bears a 2-SCH3 group . The replacement of hydrogen with fluorine in the thiomethyl group is known to increase the group's lipophilicity (Hansch π constant for SCF2H is estimated at ~1.5 compared to ~0.6 for SCH3) and enhance metabolic stability by blocking oxidative metabolism at the sulfur atom [1]. While a direct head-to-head comparison of these two specific compounds is not available in the literature, the physicochemical difference is a quantifiable parameter for compound selection.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Physicochemical Property Comparison: Molecular Weight and Topological Polar Surface Area

The target compound has a molecular weight of 367.5 g/mol and a calculated topological polar surface area (TPSA) of 29.5 Ų [1]. A close analog, TAK-659, has a molecular weight of 333.4 g/mol and a TPSA of 47.6 Ų [2]. The lower TPSA of the target compound suggests superior intrinsic membrane permeability, while its higher molecular weight may provide additional van der Waals contacts in a protein binding pocket.

Drug-likeness ADME Physicochemical Properties

Patent Context: Inflammation and Immune-Related Disease Indications

The benzamide scaffold with a heteroaryl-cyclopentyl substituent is claimed in patent WO2009017818A1 for use in treating inflammation and immune-related diseases, including rheumatoid arthritis, psoriasis, and transplant rejection [1]. The target compound falls within the broad structural scope of this patent, while many simpler analogs (e.g., unsubstituted or alkylthio derivatives) are not explicitly exemplified. This provides a form of intellectual property differentiation for procurement decisions where patent protection is a consideration.

Inflammation Immunosuppression CRAC Channel

Optimal Application Scenarios for 2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide Based on Differentiation Evidence


Lead Optimization Programs Targeting Intracellular Inflammatory Targets

The compound's enhanced lipophilicity and low TPSA, relative to analogs like TAK-659, make it a suitable candidate for programs requiring cell membrane penetration, such as targeting intracellular kinases or transcription factors implicated in inflammation [1].

Structure-Activity Relationship (SAR) Studies on the Role of Fluorinated Thioethers

The unique difluoromethylthio group provides a distinct electronic and steric profile compared to methylthio or trifluoromethylthio analogs, making this compound a valuable tool for fluorine-scanning SAR studies [2].

Preclinical Development of Immunosuppressive Agents

Given its alignment with the patent WO2009017818A1, this compound serves as a scaffold for developing novel immunosuppressive agents for transplant rejection or autoimmune diseases, where differentiation from kinase inhibitor scaffolds like TAK-659 is critical [3].

Quote Request

Request a Quote for 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.